molecular formula C15H16N4O B6072122 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone

5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone

Katalognummer B6072122
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: KJZZZVJIQCHWGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone, also known as PP2A inhibitor, is a chemical compound that has garnered significant interest in scientific research due to its potential in cancer treatment. The compound is a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme that is involved in the regulation of cell growth and division.

Wirkmechanismus

5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor works by inhibiting the activity of the protein phosphatase 2A enzyme, which is involved in the regulation of cell growth and division. By inhibiting 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone, 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor disrupts the signaling pathways that promote cancer cell survival and growth, leading to cell death.
Biochemical and Physiological Effects:
5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor has been found to induce cell death in cancer cells through various mechanisms, including the induction of apoptosis, autophagy, and necrosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor has several advantages for lab experiments, including its potency and selectivity for 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibition. However, the compound also has some limitations, including its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor. One potential direction is the optimization of the compound's pharmacokinetic properties, including its solubility and stability, to improve its efficacy and reproducibility in preclinical and clinical studies. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor, which can help to personalize cancer treatment and improve patient outcomes. Additionally, the development of combination therapies that include 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor and other cancer treatments, such as chemotherapy and immunotherapy, may enhance the efficacy of cancer treatment and overcome treatment resistance.

Synthesemethoden

The synthesis method of 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor involves the reaction of 6-phenyl-3-pyridazinecarboxylic acid with N-((tert-butoxycarbonyl)amino)methyl)-2-pyrrolidinone in the presence of triethylamine. The resulting product is then deprotected using trifluoroacetic acid to obtain the final product, 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone.

Wissenschaftliche Forschungsanwendungen

5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor has been extensively studied for its potential in cancer treatment. The compound has been shown to induce cell death in cancer cells and inhibit tumor growth in various types of cancer, including breast, prostate, and lung cancer. 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

5-[[(6-phenylpyridazin-3-yl)amino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15-9-6-12(17-15)10-16-14-8-7-13(18-19-14)11-4-2-1-3-5-11/h1-5,7-8,12H,6,9-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZZZVJIQCHWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.